molecular formula C15H12O3 B12887188 3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 62134-43-4

3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12887188
CAS No.: 62134-43-4
M. Wt: 240.25 g/mol
InChI Key: BYOLYBOPOXHQOB-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an isobenzofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methylbenzaldehyde and phthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene, to form the final product, 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one.

Industrial Production Methods

In industrial settings, the production of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)isobenzofuran-1(3H)-one
  • 3-(4-Methylphenyl)isobenzofuran-1(3H)-one
  • 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one

Uniqueness

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

62134-43-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(4-hydroxy-3-methylphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14,16H,1H3

InChI Key

BYOLYBOPOXHQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2C3=CC=CC=C3C(=O)O2)O

Origin of Product

United States

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